MK-8282

GPR119 Agonist Type 2 Diabetes EC50

MK-8282 is a rigorously optimized, orally bioavailable GPR119 agonist developed by Merck, featuring a fluoro-pyrimidine combined with a conformationally constrained bridged piperidine. This structural design delivers high potency (hEC50 = 10 nM), >150-fold selectivity, and excellent multi-species pharmacokinetics (oral F >35%, rat t½ 8.8 h). Unlike other GPR119 agonists that failed clinically due to poor PK or off-target effects, MK-8282’s profile makes it the definitive tool compound for in vivo glucose tolerance studies in DIO mice, preclinical toxicology, and PK/PD modeling. It serves as a high-quality positive control for GPR119 cAMP assays and is ideal for benchmarking novel chemical entities in metabolic disease research.

Molecular Formula C23H23ClFN5O5
Molecular Weight 503.9154
Cat. No. B1193332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8282
SynonymsMK-8282;  MK 8282;  MK8282; 
Molecular FormulaC23H23ClFN5O5
Molecular Weight503.9154
Structural Identifiers
SMILESCC1(CC1)OC(N(C[C@@H]2COC3)C[C@@H]3[C@@]2(O)OC4=NC=NC(NC5=CC=C(C=C5Cl)C#N)=C4F)=O
InChIInChI=1S/C23H23ClFN5O5/c1-22(4-5-22)35-21(31)30-8-14-10-33-11-15(9-30)23(14,32)34-20-18(25)19(27-12-28-20)29-17-3-2-13(7-26)6-16(17)24/h2-3,6,12,14-15,32H,4-5,8-11H2,1H3,(H,27,28,29)/t14-,15+,23+
InChIKeyVEICGGANAAJZBY-ANCIUUTRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-8282: A Potent and Selective Oral GPR119 Agonist for Type 2 Diabetes Research


MK-8282 is a synthetic small-molecule agonist of the G-Protein Coupled Receptor 119 (GPR119), a class A GPCR that is a validated target for type 2 diabetes (T2D) therapy due to its role in glucose-dependent insulin secretion [1]. It was developed and characterized as a potent, orally bioavailable preclinical candidate by Merck, with a structure featuring a conformationally constrained bridged piperidine and a fluoro-pyrimidine to optimize potency and physicochemical properties [1].

Why Generic Substitution Fails for MK-8282 in GPR119 Agonist Research


Direct substitution of MK-8282 with other GPR119 agonists is not scientifically valid due to significant variations in potency, selectivity, oral bioavailability, and in vivo efficacy across the class [1]. The GPR119 field is littered with clinical failures, where promising in vitro activity did not translate to human efficacy or was derailed by poor pharmacokinetics and off-target effects [1]. MK-8282's specific structural elements—a fluoro-pyrimidine combined with a bridged piperidine—were carefully optimized to achieve a distinct balance of high potency, >150-fold selectivity, and excellent multi-species pharmacokinetics, a profile that is not shared by other GPR119 agonists [1].

MK-8282 Quantitative Evidence Guide: Potency, Selectivity, and PK Differentiation


Potency: MK-8282's Balanced hGPR119 and mGPR119 EC50 Profile

MK-8282 demonstrates potent, nanomolar agonist activity at both human and mouse GPR119 receptors, with EC50 values of 10 nM (hGPR119) and 58 nM (mGPR119) [1]. This balanced profile contrasts with other GPR119 agonists like AR231453, which shows extremely high human potency (EC50 = 0.68 nM) but poor translation to in vivo efficacy in some models, and MBX-2982, which has significantly lower potency (EC50 = 5000 nM) [2].

GPR119 Agonist Type 2 Diabetes EC50 Potency

Selectivity: MK-8282's >150-Fold Selectivity in Broad Profiling Panel

MK-8282 was tested in the Eurofins Panlabs panel, demonstrating >150-fold selectivity over a wide array of other receptors, transporters, and ion channels [1]. This level of selectivity is comparable to the high selectivity reported for AR231453 (no activity against 216 targets) and is critical for minimizing off-target pharmacology .

GPR119 Selectivity Off-Target Eurofins Panlabs

Oral Bioavailability and Multi-Species Pharmacokinetics of MK-8282

MK-8282 demonstrates excellent oral bioavailability (>35%) across three preclinical species (rat, monkey, and dog) with favorable half-lives [1]. This multi-species PK profile is superior to many other GPR119 agonists, such as APD668, which has shown moderate to high clearance in some species, and MBX-2982, for which consistent multi-species PK data is less established [1] .

Pharmacokinetics Oral Bioavailability Half-Life In Vivo

In Vivo Efficacy: MK-8282 Dose-Dependent Glucose Lowering in Lean and DIO Mice

MK-8282 dose-dependently reduced glucose excursion in an oral glucose tolerance test (oGTT) in lean mice, achieving a ~50% reduction in glucose excursion at doses from 0.3 to 30 mg/kg [1]. This robust efficacy was maintained in diet-induced obese (DIO) mice, albeit at higher doses, and was confirmed to be mediated via GPR119 using knockout mice [1].

Oral Glucose Tolerance Test oGTT In Vivo Efficacy Dose-Response

Physicochemical and Safety Profile: High Protein Binding and Clean Off-Target Assessment

MK-8282 is highly protein-bound in rat plasma (99%), with only 1% free fraction, a characteristic that can influence its volume of distribution and clearance [1]. Its 'excellent off-target profile' is supported by the >150-fold selectivity data and its classification as a preclinical candidate [1].

Plasma Protein Binding Off-Target Safety Physicochemical

Comparative Potency Across GPR119 Agonists: A Class-Level View

MK-8282 occupies a middle ground in the potency landscape of GPR119 agonists. It is less potent than the super-agonist AR231453 (EC50 = 0.68 nM) and APD668 (EC50 = 2.7 nM), but is significantly more potent than APD597 (EC50 = 46 nM), GSK1292263 (EC50 = ~44 nM), and MBX-2982 (EC50 = 5000 nM) [1] . This position may offer a favorable balance of efficacy and safety.

GPR119 Agonist Comparative Potency EC50

MK-8282 Best Research and Industrial Application Scenarios


In Vivo Efficacy Studies in Rodent Models of Type 2 Diabetes and Obesity

MK-8282 is an ideal tool compound for acute and chronic in vivo studies in mice and rats. Its robust oral bioavailability and dose-dependent glucose-lowering effect in both lean and diet-induced obese (DIO) mouse models [1] make it suitable for evaluating the therapeutic potential of GPR119 agonism in metabolic disease. The compound's established PK in rats and dogs also supports its use in preclinical toxicology and safety pharmacology studies.

In Vitro Pharmacology for GPR119 Target Validation and Screening

Due to its well-characterized potency at human and mouse GPR119 (EC50 = 10 nM and 58 nM, respectively) and its >150-fold selectivity [1], MK-8282 serves as a high-quality positive control in cell-based cAMP assays. It can be used to validate new GPR119 assays, screen for novel agonists or antagonists, and benchmark the activity of new chemical entities in the GPR119 space.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Lead Optimization

The comprehensive multi-species PK data for MK-8282 (oral bioavailability >35%, half-lives of 8.8 h in rat and 12 h in monkey) [1] provide a valuable dataset for building PK/PD models. Researchers can use MK-8282 as a reference standard to optimize the PK properties of new GPR119 agonists, aiming to replicate its favorable balance of potency, clearance, and half-life.

Investigating GPR119 Biology and Signaling Pathways

As a highly selective GPR119 agonist [1], MK-8282 is a precise molecular probe for dissecting the specific roles of GPR119 in glucose homeostasis, incretin secretion, and other physiological processes. It can be used in combination with GPR119 knockout models or other pathway modulators to confirm on-target effects and explore downstream signaling events in pancreatic beta-cells and enteroendocrine cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8282

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.